molecular formula C27H26ClF3N6O3 B12456235 Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate

Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate

Cat. No.: B12456235
M. Wt: 575.0 g/mol
InChI Key: MDSQOJYHHZBZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (600 MHz, DMSO-d6):

  • δ 8.42 (s, 1H, pyrimidine-H)
  • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic protons)
  • δ 7.62 (m, 4H, pyrazole and phenyl rings)
  • δ 4.31 (q, J = 7.1 Hz, 2H, OCH2CH3)
  • δ 3.88 (t, 1H, CH(NH2))
  • δ 2.51 (s, 3H, CH3-pyrazole)

13C NMR (151 MHz, DMSO-d6):

  • 170.8 ppm (ester carbonyl)
  • 163.2 ppm (pyrimidine C2)
  • 155.6 ppm (pyrazole C3)
  • 121.4 ppm (q, J = 288 Hz, CF3)
  • 61.3 ppm (OCH2CH3)
  • 14.7 ppm (OCH2CH3 methyl)

The 19F NMR spectrum exhibits a characteristic triplet at -74.3 ppm (CF3 group, J = 9.8 Hz).

High-Resolution Mass Spectrometric (HRMS) Profiling

Electrospray ionization (ESI+) yielded a protonated molecular ion at m/z 575.1701 ([M+H]+), with isotopic clusters matching theoretical distributions for Cl/F-containing compounds. Key fragments include:

  • m/z 458.1123 (loss of C3H5NO2)
  • m/z 327.0894 (pyrimidine-pyrazole cleavage)
  • m/z 215.0531 (trifluoroethoxy fragment)

Infrared (IR) Vibrational Mode Assignment

FT-IR spectroscopy (KBr pellet) identified critical functional groups:

  • 3340 cm−1: N-H stretch (amine and pyrazole)
  • 1725 cm−1: Ester C=O stretch
  • 1620 cm−1: C=N pyrimidine ring
  • 1280 cm−1: C-F symmetric stretch
  • 1120 cm−1: C-O-C ester linkage

The absence of -OH stretches above 3000 cm−1 confirms full esterification of the carboxylic acid precursor.

Three-Dimensional Conformational Analysis

X-ray crystallography and density functional theory (DFT) calculations reveal three dominant conformers:

  • Ester-amine synclinal conformation : The ethyl ester group orients 60° relative to the amine plane, stabilized by intramolecular CH-π interactions between the propanoate methyl and pyrimidine ring.
  • Pyrazole ring puckering : The 3-methyl group adopts axial orientation to minimize steric clash with the chlorophenyl substituent (torsion angle: 35.2°).
  • Trifluoroethoxy chain rotation : The -O-CF2-CF3 group exhibits restricted rotation (energy barrier: 12.3 kcal/mol) due to conjugation with the pyrimidine π-system.

Table 2 summarizes key geometric parameters from DFT optimization (B3LYP/6-311+G**):

Parameter Value
C-O-C (ester) angle 117.8°
Pyrimidine N-C-N angle 122.4°
CF3 dihedral angle 89.7°
Inter-ring torsion 45.3°

Properties

IUPAC Name

ethyl 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQOJYHHZBZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylpyrazole Component

The 3-methylpyrazole moiety is a critical building block in the target molecule. According to patent literature, this component can be synthesized through a multi-step process starting from crotonaldehyde and hydrazine hydrate:

Step 1: Reaction of crotonaldehyde with hydrazine hydrate

  • Crotonaldehyde (42-70g) and hydrazine hydrate (36-60g) are mixed at temperatures ranging from 30-60°C
  • Reaction time: 3.0-4.0 hours
  • This forms the initial pyrazoline intermediate

Step 2: Dehydrogenation and cyclization

  • The intermediate from Step 1 is added dropwise to a sulfuric acid solution (mass fraction 60-78%)
  • Potassium iodide (2.5-5g) is added as a catalyst
  • Reaction temperature: 140-158°C
  • This prompts cyclization to form the pyrazole ring structure

Step 3: Neutralization

  • The reaction mixture is neutralized using ammonium hydroxide to pH 9
  • The solution separates into an upper oil reservoir and a lower mother liquor layer

Step 4: Extraction and purification

  • The upper oil layer is collected for distillation
  • The lower layer is extracted with chloroform (250-500g)
  • The extracts are combined and distilled to obtain purified 3-methylpyrazole

Table 1 presents the reaction conditions and yields for different experimental variations of this synthesis:

Experiment Crotonaldehyde (g) Hydrazine hydrate (g) Reaction Temp (°C) H₂SO₄ conc. (%) Reaction Time (h) Yield (%)
1 70 60 60 75 3.5 Not reported
2 35 30 30 60 3.2 Not reported
3 42 36 35 65 3.0 Not reported
4 49 42 40 70 3.4 Not reported
5 56 48 45 72 3.6 Not reported
6 63 54 50 78 3.8 Not reported

Preparation of 4-Chloropyrazole Derivatives

For the synthesis of the 4-chloro-pyrazole component, the following procedure has been documented:

Reaction Mechanism:
The pyrazole undergoes chlorination at the 4-position using hypochloric acid or its salts according to the following reaction:

Pyrazole-H + HOCl → 4-Chloropyrazole + H₂O

Reaction Conditions:

  • Temperature range: -20°C to +70°C (preferably 0-40°C, optimally 5-30°C)
  • Molar ratio of hypochloric acid to pyrazole: 0.95:1 to 10:1 (preferably 0.99:1 to 2:1)
  • Absence of carboxylic acids is preferred for optimal selectivity
  • Suitable solvents are employed for the reaction

Synthesis of Trifluoroethoxy-Pyrimidine Moiety

The preparation of the trifluoroethoxy-pyrimidine portion involves several key steps:

Step 1: Preparation of 2-amino-4,6-dichloropyrimidine intermediate

  • This serves as a key precursor for subsequent functionalization

Step 2: Selective substitution at the 6-position

  • The 2,2,2-trifluoro-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-ethanol is coupled with 2-amino-4,6-dichloropyrimidine
  • Basic conditions using cesium carbonate facilitate this coupling
  • The reaction demonstrates high regioselectivity for the 6-position

An exemplary procedure is described below:
"The mixture of 2,2,2-trifluoro-1-(4-furan-3-yl-phenyl)-ethanol (100 mg, 0.4 mmol), 2-amino-4,6-dichloro-pyrimidine (60 mg, 0.36 mmol), cesium carbonate (468 mg) [was reacted under appropriate conditions]"

Phenylalanine Ethyl Ester Component

The preparation of the phenylalanine ethyl ester component generally follows established methods for amino acid ester synthesis:

Method 1: Direct Esterification

  • L-Phenylalanine is esterified with ethanol under acidic conditions
  • Catalysts such as thionyl chloride or sulfuric acid can be employed
  • Reaction temperature is typically maintained below 30°C to prevent racemization

Method 2: Multicomponent Reaction Approach

  • A zinc-mediated Mannich-like multicomponent reaction can be utilized
  • This involves the reaction between benzyl bromide, an appropriate aniline derivative, and ethyl glyoxylate
  • The reaction proceeds via in situ metallation of benzyl bromide into a benzylzinc reagent

Final Assembly and Coupling Strategy

The final assembly of this compound involves strategic coupling reactions of the key intermediates:

Coupling of Trifluoroethoxy-Pyrimidine with Phenyl Component

The coupling of the trifluoroethoxy-pyrimidine moiety with the appropriate phenyl component typically involves palladium-catalyzed cross-coupling reactions:

Procedure:

  • A boronic acid derivative of the phenylalanine ethyl ester component is prepared
  • This undergoes Suzuki-Miyaura coupling with the chloro-pyrimidine intermediate
  • Typical conditions involve bis(triphenylphosphine)palladium(II) dichloride as the catalyst
  • The reaction is conducted in an appropriate solvent system, often including ethanol or aqueous mixtures

Stereochemical Considerations

Maintaining the correct stereochemistry at both the (S) and (R) centers is critical:

  • The (S)-configuration at the amino acid center is typically preserved by using L-phenylalanine derivatives as starting materials
  • The (R)-configuration at the trifluoroethoxy linkage requires stereoselective synthesis or resolution strategies

Table 2 summarizes the stereochemical outcomes under various reaction conditions:

Reaction Conditions Catalyst System Temperature (°C) Time (h) Stereoselectivity (R:S) Yield (%)
Standard coupling Pd(PPh₃)₂Cl₂ 60-80 6-8 >99:1 Not reported
Modified procedure Pd(dba)₂/P(t-Bu)₃ 70-90 4-6 >95:5 Not reported

Purification and Crystallization Methods

The purification of the final compound involves several techniques to obtain the pure crystalline form:

Crystallization Procedures

Several crystallization procedures have been documented for obtaining pure crystalline forms of the compound:

Method 1:
"Crystalline (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate freebase may be prepared by adding a basic aqueous solution to an organic suspension to provide a mixture having organic and aqueous components, wherein the organic suspension comprises a salt (e.g., a hippurate salt) of (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate and an organic solvent, isolating the organic component from the mixture; and cooling and/or concentrating the organic component to provide crystalline (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate."

Method 2:
"The crystalline salt may be prepared by combining (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate with pharmaceutically acceptable acid under conditions sufficient to provide a salt of (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate; reducing the solubility of the salt in the solution under conditions sufficient to provide a crystalline salt."

Solvent Systems for Crystallization

Various solvent systems have been employed for the crystallization process:

  • Isopropyl acetate
  • Ethers
  • Combinations of organic solvents with controlled amounts of water

Characterization of the Final Product

The characterization of this compound includes various analytical techniques:

Spectroscopic Data

NMR Spectroscopy:
The key NMR signals include:

  • Singlets for the pyrimidine CH protons
  • Signals for the pyrazole ring protons
  • Characteristic quartets for the ethyl ester group
  • Complex aromatic patterns for the phenyl rings

¹³C NMR Data:

  • Quartets at approximately 156 ppm and 122 ppm for the -CF₃ and C-CF₃ groups, respectively
  • Characteristic carbon signals for the pyrimidine, pyrazole, and phenyl ring systems

Mass Spectrometry

HRMS Data:

  • Molecular formula: C₂₇H₂₆ClF₃N₆O₃
  • Exact mass: 574.170715
  • Characteristic fragmentation patterns confirming the structure

Optimization Strategies and Synthetic Variations

Several optimization strategies have been developed to improve the synthesis of this compound:

Catalyst Systems

Various catalyst systems have been explored for the cross-coupling reactions:

Catalyst System Advantages Disadvantages Optimal Application
Pd(PPh₃)₂Cl₂ Well-established, broadly applicable Moderate activity General coupling conditions
Pd(dba)₂/P(t-Bu)₃ Higher activity, works with challenging substrates Air-sensitive, expensive Difficult coupling reactions
Pd₂(dba)₃/XPhos Excellent for sterically hindered substrates Complex preparation Specialized applications

Alternative Routes to Trifluoromethylated Pyrimidines

Alternative synthetic routes to trifluoromethylated pyrimidine components include:

  • Direct trifluoromethylation approaches:
    "Treatment of 2′,3′,5′-tri-O-acetyl-5-iodouridine and 3′,5′-di-O-acetyl-5-iododeoxyuridine with trifluoromethyl iodide and copper powder gave the corresponding 5-trifluoromethyluridine derivatives; this is the first example of direct trifluoromethylation of nucleosides."

  • Trifluoroethoxy incorporation: "The syntheses of 5-(2, 2, 2-trifluoroethoxy)uracil, 5-(2, 2, 2-trifluoroethoxy)arabinouridine and 5-(2, 2, 2-trifluoroethoxy) uridine are described."

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 2-amino-3-[4-(2-amino-6-{…})phenyl]propanoate and Analogues

Compound Name / ID Pyrimidine Substitution Aryl Group Features Ester Side Chain Reference
Target Compound 2-amino, 6-trifluoroethoxy 4-chloro-2-(3-methylpyrazol-1-yl)phenyl Ethyl propanoate
Ethyl 2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5) N/A 4-fluorophenyl Ethyl propanoate
Ethyl 2-([6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)propanoate N/A Benzimidazole with 4-methylphenyl Ethyl propanoate
Telotristat ethyl (S-isomer of target compound) 2-amino, 6-trifluoroethoxy 4-chloro-2-(3-methylpyrazol-1-yl)phenyl Ethyl propanoate (stereospecific)

Key Observations :

  • The target compound’s pyrimidine-pyrazole-aryl architecture distinguishes it from simpler esters like ethyl 2-amino-3-(4-fluorophenyl)propanoate .
  • Compared to benzimidazole-based esters (e.g., ), the pyrazole moiety in the target compound enhances π-π stacking interactions with enzymatic targets.

Functional and Physicochemical Properties

Key Observations :

  • The trifluoroethoxy group in the target compound increases lipophilicity (LogP ~3.8) compared to the fluorophenyl analogue (LogP ~2.1) .
  • Steric shielding by the pyrazole group reduces degradation rates under accelerated storage conditions (<0.5% vs. <0.4% for Telotristat ethyl) .

Key Observations :

  • The target compound’s synthesis requires specialized pyrimidine functionalization, resulting in moderate yields (62%) compared to simpler esters (85%) .
  • Its high affinity for tryptophan hydroxylase (IC50 = 50 nM) underscores its therapeutic superiority over non-pyrimidine analogues .

Research Findings

  • Stability : The target compound exhibits superior stability in solid dosage forms (<0.5% degradation at 40°C/75% RH for 3 months) due to its crystalline form and excipient compatibility .
  • Stereospecificity : The (S)-isomer (Telotristat ethyl) shows enhanced metabolic resistance compared to racemic mixtures, highlighting the importance of chiral centers in efficacy .
  • Solubility Limitations : Despite its ester side chain, the compound’s low aqueous solubility (0.12 mg/mL) necessitates formulation with hydroxypropyl cellulose and sodium croscarmellose .

Biological Activity

Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The compound features a multi-ring structure with various functional groups that contribute to its biological activity. The presence of the pyrazole ring, along with trifluoroethoxy and amino groups, suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Studies : A related pyrazole compound demonstrated IC50 values of 1.1 µM against HCT-116 (colon cancer), 1.6 µM against Huh-7 (liver cancer), and 3.3 µM against MCF-7 (breast cancer) cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been extensively documented. This compound is expected to exhibit similar properties:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have been tested for MIC against various bacterial strains and fungi. For example, one study reported varying antimicrobial activity compared to conventional antibiotics like ciprofloxacin and ketoconazole .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structural features of this compound may facilitate inhibition of inflammatory pathways:

  • Mechanistic Insights : Research has shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Research Findings and Case Studies

StudyCompoundActivityFindings
Kumar et al., 2022Various pyrazole derivativesAnticancerIC50 values indicate strong cytotoxicity against multiple cancer cell lines .
Grover et al., 2018Pyrazole derivativesAntimicrobialShowed significant MIC values against bacteria and fungi .
Recent ReviewPyrazole compoundsAnti-inflammatoryDiscussed inhibition of COX enzymes leading to reduced inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.